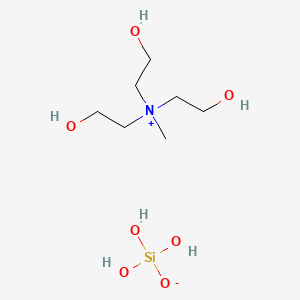
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid is a compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a positively charged nitrogen atom bonded to three hydroxyethyl groups and one methyl group, with silicic acid acting as the counterion. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid typically involves the reaction of N,N-bis(2-hydroxyethyl)methylamine with silicic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the careful addition of reactants, continuous monitoring of reaction parameters, and purification steps to obtain the final product. The use of advanced technologies and equipment helps in achieving high yields and maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and coatings.
Mechanism of Action
The mechanism of action of Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid involves its interaction with various molecular targets. The positively charged ammonium group can interact with negatively charged surfaces, such as cell membranes or proteins, leading to changes in their structure and function. The hydroxyethyl groups can form hydrogen bonds with other molecules, enhancing the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethanaminium, N-ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)-, ethyl sulfate .
- N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid .
- **Ethanaminium,2-hydroxy-N,N-bis(2-hydroxyethyl)-N-(octadecyl….
Uniqueness
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid is unique due to its combination of hydroxyethyl groups and silicic acid counterion. This combination imparts specific chemical properties, such as enhanced solubility and stability, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
12687-85-3 |
|---|---|
Molecular Formula |
C7H21NO7Si |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
trihydroxy(oxido)silane;tris(2-hydroxyethyl)-methylazanium |
InChI |
InChI=1S/C7H18NO3.H3O4Si/c1-8(2-5-9,3-6-10)4-7-11;1-5(2,3)4/h9-11H,2-7H2,1H3;1-3H/q+1;-1 |
InChI Key |
DIBYHOOKIOBOLA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](CCO)(CCO)CCO.O[Si](O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















